molecular formula C7H8BBrO3 B1524761 (3-Bromo-2-methoxyphenyl)boronic acid CAS No. 352525-80-5

(3-Bromo-2-methoxyphenyl)boronic acid

Cat. No.: B1524761
CAS No.: 352525-80-5
M. Wt: 230.85 g/mol
InChI Key: KSYYRNDZOSXTFU-UHFFFAOYSA-N
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Description

(3-Bromo-2-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C7H8BBrO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromine atom at the third position and a methoxy group at the second position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of (3-Bromo-2-methoxyphenyl)boronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the this compound, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . It is also generally environmentally benign . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the reaction conditions, such as temperature and pH, can affect the rate and outcome of the Suzuki–Miyaura coupling reaction . Additionally, the presence of other substances, such as ethers, can catalyze the reaction .

Future Directions

Boronic acids have risen from peculiar and rather neglected compounds to a prime class of synthetic intermediates . Their unique properties as mild organic Lewis acids and their mitigated reactivity profile, coupled with their stability and ease of handling, makes boronic acids a particularly attractive class of synthetic intermediates . Therefore, the future research and development of boronic acids, including “(3-Bromo-2-methoxyphenyl)boronic acid”, are expected to continue to grow.

Biochemical Analysis

Biochemical Properties

(3-Bromo-2-methoxyphenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction involves the formation of carbon-carbon bonds between two organic molecules, facilitated by a palladium catalyst and a base . The compound interacts with various enzymes and proteins, including palladium complexes, which are essential for the transmetalation step in the coupling reaction . The nature of these interactions involves the transfer of the boronic acid group to the palladium complex, forming a new carbon-carbon bond.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by participating in the synthesis of biologically active molecules, which can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can be used to synthesize molecules that modulate signaling pathways, leading to changes in gene expression and metabolic activities within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound binds to palladium complexes during the Suzuki-Miyaura coupling reaction, facilitating the transfer of the boronic acid group to form a new carbon-carbon bond . This process involves the oxidative addition of the organic halide to the palladium complex, followed by transmetalation and reductive elimination steps.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under inert atmosphere conditions at temperatures between 2-8°C . Prolonged exposure to air and moisture can lead to degradation, affecting its efficacy in biochemical reactions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively participate in biochemical reactions without causing adverse effects . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those catalyzed by enzymes and cofactors . The compound can influence metabolic flux and metabolite levels by participating in the synthesis of biologically active molecules . For example, it can be used to synthesize compounds that modulate metabolic pathways, leading to changes in the levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins . The compound can interact with specific transporters that facilitate its uptake into cells, where it can accumulate and exert its biochemical effects . Additionally, binding proteins can influence the localization and distribution of the compound within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm or nucleus, where it can participate in biochemical reactions and influence cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-bromo-2-methoxybenzene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions usually involve heating the mixture to around 80-100°C for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Comparison with Similar Compounds

Uniqueness: (3-Bromo-2-methoxyphenyl)boronic acid is unique due to the presence of both bromine and methoxy substituents, which enhance its reactivity and versatility in synthetic applications. The bromine atom allows for further functionalization through substitution reactions, while the methoxy group can influence the electronic properties of the molecule .

Properties

IUPAC Name

(3-bromo-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BBrO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYYRNDZOSXTFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)Br)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10698896
Record name (3-Bromo-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10698896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352525-80-5
Record name B-(3-Bromo-2-methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352525-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromo-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10698896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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